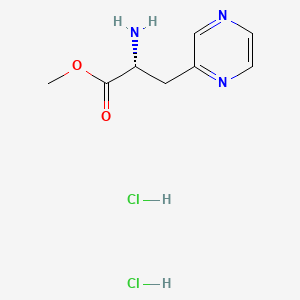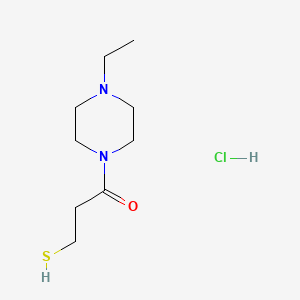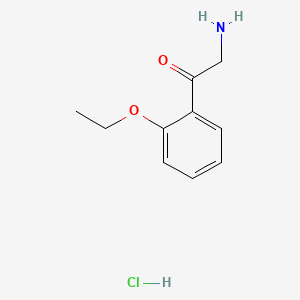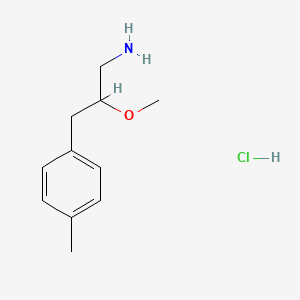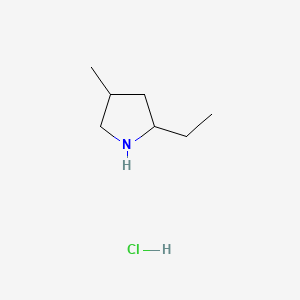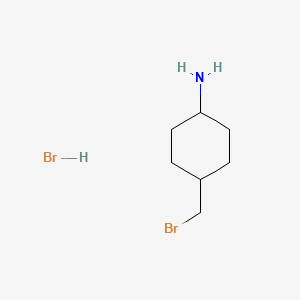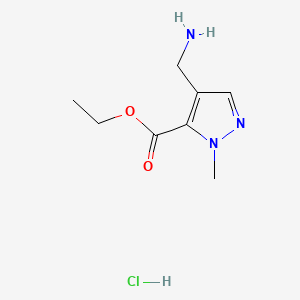![molecular formula C9H20N2O5S B6607848 tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate CAS No. 2839156-71-5](/img/structure/B6607848.png)
tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate (TBEEC) is an organic compound with a wide range of applications in research and industry. TBEEC is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as an inhibitor in biochemical assays. It has been studied extensively for its ability to inhibit enzymes, and its potential as an anti-cancer drug.
Mechanism of Action
Tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate acts as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. It has been shown to inhibit a variety of enzymes, including proteases, phosphatases, and kinases. It is also able to bind to proteins and disrupt their function, which can be used to study protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. It has also been shown to bind to proteins and disrupt their function. In addition, this compound has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate in laboratory experiments is its ability to inhibit enzymes, which makes it useful for studying enzyme inhibition and protein-protein interactions. It is also relatively easy to synthesize and is stable in a variety of solvents. However, it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
In the future, tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate could be used to develop new drugs for the treatment of cancer and other diseases. It could also be used to develop new methods for studying enzyme inhibition and protein-protein interactions. Additionally, it could be used to develop new catalysts and reagents for chemical synthesis. Finally, it could be used to develop new methods for drug delivery and targeted drug delivery.
Synthesis Methods
Tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate can be synthesized by reacting tert-butyl bromide with a mixture of ethoxysulfonyl chloride and ethylenediamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and the resulting product is isolated by distillation.
Scientific Research Applications
Tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate is used in a wide range of scientific research applications, including enzymology, biochemistry, and medicinal chemistry. It has been used in the study of enzyme inhibition, as it is capable of inhibiting a variety of enzymes, including proteases, phosphatases, and kinases. It has also been used in the study of protein-protein interactions, as it is able to bind to proteins and disrupt their function. In addition, this compound has been used in the study of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
Properties
IUPAC Name |
tert-butyl N-[2-(ethoxysulfonylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O5S/c1-5-15-17(13,14)11-7-6-10-8(12)16-9(2,3)4/h11H,5-7H2,1-4H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIDXHKAPZYVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)NCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
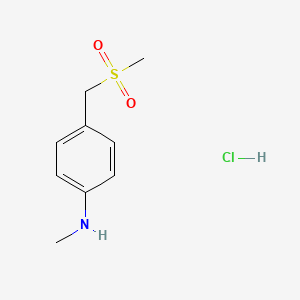

![1-{1-[(ethylsulfanyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B6607776.png)


